molecular formula C19H17N3O3S B7645844 4-(phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide

4-(phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B7645844
M. Wt: 367.4 g/mol
InChI Key: BYQDVTSJULXYTR-UHFFFAOYSA-N
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Description

4-(phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide, commonly known as PSB-603, is a small molecule compound that has gained attention in the field of scientific research due to its potential therapeutic applications. PSB-603 is a selective antagonist of the sphingosine-1-phosphate receptor subtype 3 (S1P3), which is involved in various physiological processes such as immune cell trafficking, angiogenesis, and vascular tone regulation.

Mechanism of Action

PSB-603's mechanism of action involves its selective antagonism of the 4-(phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide receptor, which is involved in various physiological processes. The this compound receptor is expressed on immune cells, endothelial cells, and smooth muscle cells, and its activation leads to the recruitment of immune cells, angiogenesis, and vasoconstriction. PSB-603's antagonism of the this compound receptor leads to the inhibition of these processes, resulting in its therapeutic effects.
Biochemical and physiological effects:
PSB-603's biochemical and physiological effects are primarily mediated through its antagonism of the this compound receptor. PSB-603 has been shown to inhibit the migration and invasion of cancer cells, reduce the production of inflammatory cytokines, and improve endothelial function. PSB-603 has also been shown to reduce blood pressure and improve vascular function in animal models of hypertension and atherosclerosis.

Advantages and Limitations for Lab Experiments

PSB-603's selective antagonism of the 4-(phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. PSB-603's small molecular weight and ease of synthesis also make it a convenient compound for lab experiments. However, PSB-603's specificity for the this compound receptor may limit its usefulness in studying other sphingosine-1-phosphate receptors or related pathways.

Future Directions

For research on PSB-603 include further investigation of its therapeutic potential in various diseases, elucidation of its mechanism of action, and development of more selective and potent 4-(phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide receptor antagonists. PSB-603's potential as a therapeutic agent for cancer, inflammation, and cardiovascular diseases warrants further study, and its use as a tool for studying the this compound receptor may lead to new insights into the role of this receptor in physiology and disease.

Synthesis Methods

PSB-603 can be synthesized using a multistep process starting from 4-chloro-N-(pyridin-2-ylmethyl)benzamide. The first step involves the reaction of the 4-chloro-N-(pyridin-2-ylmethyl)benzamide with sodium hydride and phenylsulfonyl chloride to form 4-(phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide intermediate. The intermediate is then purified and subjected to a final step of recrystallization to obtain the final product, PSB-603.

Scientific Research Applications

PSB-603 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. The 4-(phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide receptor has been implicated in the pathogenesis of these diseases, and PSB-603's selective antagonism of this receptor makes it a promising candidate for drug development. PSB-603 has been shown to inhibit tumor growth and metastasis in various cancer models, reduce inflammation in animal models of arthritis and colitis, and improve vascular function in animal models of hypertension and atherosclerosis.

properties

IUPAC Name

4-(phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-19(21-14-17-8-4-5-13-20-17)15-9-11-18(12-10-15)26(24,25)22-16-6-2-1-3-7-16/h1-13,22H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQDVTSJULXYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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